Methyl 3-(4-bromophenyl)-2-ethyl-7-(2-methoxy-2-oxoethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Methyl 3-(4-bromophenyl)-2-ethyl-7-(2-methoxy-2-oxoethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate is a synthetic organic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its unique structure, which includes a bromophenyl group, an ethyl group, and a methoxy-oxoethyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
The synthesis of Methyl 3-(4-bromophenyl)-2-ethyl-7-(2-methoxy-2-oxoethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the bromophenyl group: This is achieved through a substitution reaction using a brominated phenyl derivative.
Addition of the ethyl group: This step involves alkylation reactions.
Incorporation of the methoxy-oxoethyl group: This is typically done through esterification or similar reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
Methyl 3-(4-bromophenyl)-2-ethyl-7-(2-methoxy-2-oxoethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the bromophenyl group to a phenyl group.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid, or it can undergo esterification to form different esters.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
Scientific Research Applications
Methyl 3-(4-bromophenyl)-2-ethyl-7-(2-methoxy-2-oxoethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate has been studied for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of Methyl 3-(4-bromophenyl)-2-ethyl-7-(2-methoxy-2-oxoethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. For instance, it has been found to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, this compound can induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for anticancer therapy.
Comparison with Similar Compounds
Methyl 3-(4-bromophenyl)-2-ethyl-7-(2-methoxy-2-oxoethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit biological activities, including enzyme inhibition and anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds have been studied for their potential as CDK2 inhibitors and show similar cytotoxic activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C19H18BrN3O4 |
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Molecular Weight |
432.3 g/mol |
IUPAC Name |
methyl 3-(4-bromophenyl)-2-ethyl-7-(2-methoxy-2-oxoethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C19H18BrN3O4/c1-4-14-17(11-5-7-12(20)8-6-11)18-21-10-13(19(25)27-3)15(23(18)22-14)9-16(24)26-2/h5-8,10H,4,9H2,1-3H3 |
InChI Key |
ODUMHIWBCHDWLB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C(=C(C=NC2=C1C3=CC=C(C=C3)Br)C(=O)OC)CC(=O)OC |
Origin of Product |
United States |
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